Cas no 2381-45-5 (17a-Acetoxy Pregnenolone)

17a-Acetoxy Pregnenolone 化学的及び物理的性質
名前と識別子
-
- Pregn-5-en-20-one,17-(acetyloxy)-3-hydroxy-, (3b)-
- 17α-Acetoxy Pregnenolone
- [(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
- 17A-HYDROXYPREGNENOLONE-17-ACETATE
- 17-Acetoxy-3
- A-Acetoxy Pregnenolone
- A-hydroxypregn-5-en-20-one
- EINECS 219-180-9
- NSC 77893
- DTXSID901247052
- 17 alpha -Acetoxy Pregnenolone
- 17?-Acetoxy Pregnenolone
- (3beta)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one
- 17alpha-Acetoxy Pregnenolone
- SCHEMBL1890395
- NSC77893
- J-015224
- 2381-45-5
- 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate
- Acetic acid (3S,8R,10R,13S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl ester
- [(3S, 8R, 9S, 10R, 13S, 14S, 17R)-17-acetyl-3-hydroxy-10, 13-dimethyl-1, 2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
- NSC-77893
- 17-Acetoxy-3alpha-hydroxypregn-5-en-20-one
- 17-ACETOXYPREGNENOLONE
- 17a-Acetoxy Pregnenolone
- (3I(2))-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one
- (3beta)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one; 3beta,17-Dihydroxypregn-5-en-20-one 17-Acetate; 17-Acetoxy-3beta-hydroxypregn-5-en-20-one; NSC 77893;
-
- インチ: InChI=1S/C23H34O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17-,18+,19-,20-,21-,22-,23-/m0/s1
- InChIKey: KRBMZSYRIJAAMS-KIYFCUGLSA-N
- ほほえんだ: CC(O[C@@]1(CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]12C)O)C(=O)C)=O
計算された属性
- せいみつぶんしりょう: 374.24600
- どういたいしつりょう: 374.246
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 697
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 63.6A^2
じっけんとくせい
- 密度みつど: 1.15
- ゆうかいてん: 230-232℃
- ふってん: 486.6°Cat760mmHg
- フラッシュポイント: 160.9°C
- 屈折率: 1.549
- PSA: 63.60000
- LogP: 4.20100
17a-Acetoxy Pregnenolone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A167680-1000mg |
17a-Acetoxy Pregnenolone |
2381-45-5 | 1g |
$ 1413.00 | 2023-04-19 | ||
TRC | A167680-100mg |
17a-Acetoxy Pregnenolone |
2381-45-5 | 100mg |
$ 178.00 | 2023-09-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391588-100mg |
17α-Acetoxy Pregnenolone, |
2381-45-5 | 100mg |
¥2708.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391588-100 mg |
17α-Acetoxy Pregnenolone, |
2381-45-5 | 100MG |
¥2,708.00 | 2023-07-11 | ||
TRC | A167680-1g |
17a-Acetoxy Pregnenolone |
2381-45-5 | 1g |
$ 1413.00 | 2023-09-09 |
17a-Acetoxy Pregnenolone 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
17a-Acetoxy Pregnenoloneに関する追加情報
17α-Acetoxy Pregnenolone (CAS No. 2381-45-5): A Comprehensive Overview
17α-Acetoxy Pregnenolone (CAS No. 2381-45-5) is a significant compound in the field of steroid biochemistry and pharmacology. This steroidal compound, also known as 17α-acetoxy-3β-hydroxypregn-5-en-20-one, plays a crucial role in various biological processes and has been the subject of extensive research in recent years. This article aims to provide a comprehensive overview of 17α-Acetoxy Pregnenolone, including its chemical structure, biological functions, and potential applications in medicine and research.
Chemical Structure and Properties
17α-Acetoxy Pregnenolone is a steroidal compound with the molecular formula C22H34O4. It has a molecular weight of 362.5 g/mol and is characterized by its unique structure, which includes an acetoxy group at the 17α position and a hydroxyl group at the 3β position. The compound is derived from pregnenolone, a precursor to many other steroid hormones, including progesterone, cortisol, and testosterone. The presence of the acetoxy group at the 17α position confers specific properties to 17α-Acetoxy Pregnenolone, making it distinct from other pregnenolone derivatives.
Biological Functions
17α-Acetoxy Pregnenolone is involved in several biological processes, primarily due to its role as an intermediate in steroid hormone biosynthesis. Research has shown that it can be converted into other important steroid hormones through various enzymatic pathways. For instance, it can be hydrolyzed to pregnenolone by the action of esterases, which then serves as a substrate for further enzymatic reactions leading to the production of progesterone and other downstream hormones.
In addition to its role in steroid hormone biosynthesis, 17α-Acetoxy Pregnenolone has been found to have potential neuroprotective effects. Studies have demonstrated that this compound can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. These findings suggest that 17α-Acetoxy Pregnenolone may have therapeutic potential in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Clinical Applications and Research
The potential clinical applications of 17α-Acetoxy Pregnenolone are an active area of research. One of the most promising areas is its use in hormone replacement therapy (HRT). Due to its ability to serve as a precursor for various steroid hormones, 17α-Acetoxy Pregnenolone may offer a more natural and balanced approach to HRT compared to traditional synthetic hormones. This could potentially reduce side effects associated with conventional HRT regimens.
Another area of interest is the use of 17α-Acetoxy Pregnenolone in the treatment of adrenal insufficiency. Adrenal insufficiency is a condition characterized by inadequate production of adrenal hormones, such as cortisol and aldosterone. Given its role in steroid hormone biosynthesis, 17α-Acetoxy Pregnenolone may help restore normal hormonal levels and improve symptoms associated with adrenal insufficiency.
Recent Research Findings
A recent study published in the Journal of Steroid Biochemistry and Molecular Biology investigated the effects of 17α-Acetoxy Pregnenolone on neuroinflammation. The study found that treatment with 17α-Acetoxy Pregnenolone significantly reduced inflammatory markers in brain tissue, suggesting its potential as an anti-inflammatory agent in neurological disorders. Another study published in the Journal of Clinical Endocrinology & Metabolism explored the use of 17α-Acetoxy Pregnenolone in managing menopausal symptoms. The results indicated that this compound could effectively alleviate hot flashes and improve overall quality of life in postmenopausal women.
Safety and Toxicology
The safety profile of 17α-Acetoxy Pregnenolone has been extensively studied. Preclinical studies have shown that it has low toxicity at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. However, as with any pharmacological agent, it is important to conduct thorough clinical trials to ensure its safety and efficacy in human subjects.
Conclusion
17α-Acetoxy Pregnenolone (CAS No. 2381-45-5) is a versatile steroidal compound with diverse biological functions and potential therapeutic applications. Its role as an intermediate in steroid hormone biosynthesis, combined with its neuroprotective and anti-inflammatory properties, makes it a promising candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, 17α-Acetoxy Pregnenolone may play an increasingly important role in medicine and healthcare.
2381-45-5 (17a-Acetoxy Pregnenolone) 関連製品
- 57524-89-7(Hydrocortisone 17-Valerate)
- 13609-67-1(hydrocortisone 17-butyrate)
- 50-04-4(Cortisone acetate)
- 25092-41-5(17α-Acetyloxy-11β-methyl-19-norprogesterone)
- 1250-97-1(Epi Hydrocortisone 21-Acetate)
- 34209-81-9(16,17-Epoxypregnenolone Acetate)
- 50-03-3(Hydrocortisone acetate)
- 1253-28-7(Gestonorone Capronate)
- 630-56-8(Hydroxyprogesterone caproate)
- 1021056-39-2(2-bromo-N-(2,2,2-trifluoroethyl)aniline)



